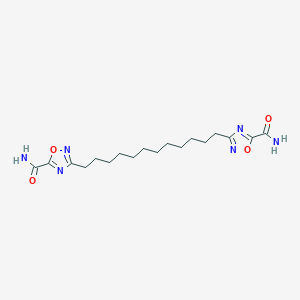![molecular formula C16H24O B12604674 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one CAS No. 917892-89-8](/img/structure/B12604674.png)
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is an organic compound that belongs to the class of monoterpenoids. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a 3,7-dimethylocta-1,6-dien-3-yl group. It is commonly found in essential oils and has various applications in the fields of chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,7-dimethylocta-1,6-dien-3-ol, followed by oxidation to form the desired ketone. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene derivatives. For example, the catalytic oxidation of cyclohexene with hydrogen peroxide in the presence of vanadium catalysts can yield this compound . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Applications De Recherche Scientifique
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, potentially affecting membrane fluidity and signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-1,6-dien-3-yl acetate: A monoterpenoid that is the acetate ester of linalool, commonly found in essential oils from bergamot and lavender.
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
(3R)-3,7-Dimethylocta-1,6-diene: A related compound with similar structural features but lacking the cyclohexene ring.
Uniqueness
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is unique due to its combination of a cyclohexene ring and a 3,7-dimethylocta-1,6-dien-3-yl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
917892-89-8 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one |
InChI |
InChI=1S/C16H24O/c1-5-16(4,12-6-7-13(2)3)14-8-10-15(17)11-9-14/h5,7-8H,1,6,9-12H2,2-4H3/t16-/m0/s1 |
Clé InChI |
VIHPQEWTKZTYKH-INIZCTEOSA-N |
SMILES isomérique |
CC(=CCC[C@](C)(C=C)C1=CCC(=O)CC1)C |
SMILES canonique |
CC(=CCCC(C)(C=C)C1=CCC(=O)CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)


![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)

![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)




![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
